molecular formula C4H7ClO2 B146320 2-Chloroethyl acetate CAS No. 542-58-5

2-Chloroethyl acetate

Cat. No. B146320
Key on ui cas rn: 542-58-5
M. Wt: 122.55 g/mol
InChI Key: VIRWKAJWTKAIMA-UHFFFAOYSA-N
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Patent
US06579902B1

Procedure details

0.530 g of sodium hydride is added over 20 minutes at 0° C. to a solution of 1 g of 2-hydroxymethylpyridine and DMF. 1.6 ml of chloroethyl acetate is added at 0° C. 2 ml of a solution of sodium acid phosphate is poured in, then the reaction medium is concentrated under reduced pressure. The product obtained is chromatographed on silica eluting with a methylene chloride methanol mixture 90-10. 4.5 g of product is obtained which is chromatographed on silica eluting with a methylene chloride, methanol mixture 90-10. The product is obtained is purified and 1.30 g of sought product is obtained.
Quantity
0.53 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[Na+].[OH:3][CH2:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][N:6]=1.[C:11]([O:14][CH2:15][CH2:16]Cl)(=[O:13])[CH3:12].OP([O-])(O)=O.[Na+]>CN(C=O)C>[N:6]1[CH:7]=[CH:8][CH:9]=[CH:10][C:5]=1[CH2:4][O:3][CH2:12][C:11]([O:14][CH2:15][CH3:16])=[O:13] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
0.53 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
OCC1=NC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
1.6 mL
Type
reactant
Smiles
C(C)(=O)OCCCl
Step Three
Name
solution
Quantity
2 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OP(=O)(O)[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The product obtained
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica eluting with a methylene chloride methanol mixture 90-10

Outcomes

Product
Name
Type
product
Smiles
N1=C(C=CC=C1)COCC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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